![molecular formula C26H36Br2O2S2 B567006 2,6-Dibromo-4,8-bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene CAS No. 1294515-75-5](/img/structure/B567006.png)
2,6-Dibromo-4,8-bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene
Übersicht
Beschreibung
“2,6-Dibromo-4,8-bis(octyloxy)benzo[1,2-b:4,5-b’]dithiophene” is a planar symmetrical molecular structure of the thiophene derivative . It enables better π-π stacking and good electron delocalization that encourages charge transport .
Synthesis Analysis
This compound has been synthesized as an electron-donating monomer and introduced into the D-A backbone of PM6 by D-A non-equivalent random copolymerization . It has also been synthesized using Benzo [1,2-b:4,5-b’]dithiophene as a starting material .Molecular Structure Analysis
The molecule has a planar symmetrical structure, which is conducive to better π-π stacking and good electron delocalization . This structure encourages charge transport, making it a valuable component in the field of organic electronics .Chemical Reactions Analysis
The compound has been used as a simple electron-donating monomer in the synthesis of high-efficiency organic solar cells . It was introduced into the D-A backbone of PM6 by D-A non-equivalent random copolymerization .Physical And Chemical Properties Analysis
The compound is a solid at 20°C . The melting point ranges from 61.0 to 65.0°C .Wissenschaftliche Forschungsanwendungen
Application in Organic Solar Cells
- Summary of the Application: “2,6-Dibromo-4,8-bis(octyloxy)benzo[1,2-b:4,5-b’]dithiophene” is used as an electron-donating monomer in the development of organic solar cells . It is introduced into the D-A backbone of PM6 by D-A non-equivalent random copolymerization .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source. However, it involves the synthesis of the monomer and its introduction into the D-A backbone of PM6 by D-A non-equivalent random copolymerization .
- Results or Outcomes: The use of this monomer in the development of organic solar cells contributes to high efficiency and great stability, which are crucial for future commercialization .
Application in Organic Field-Effect Transistors (OFETs)
- Summary of the Application: This compound is widely used as a material in organic optoelectronic devices, especially solar cells and Organic Field-Effect Transistors (OFETs) .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source. However, it involves the synthesis of the compound and its incorporation into the device structure .
- Results or Outcomes: It has good electronic transport properties and photovoltaic performance, which can be used to improve the photoelectric conversion efficiency and device performance .
Application in Dye-Sensitized Solar Cells
- Summary of the Application: This compound is an organic dye, and due to its high IPCE values containing two triphenylamine units as co-donors, it is useful for the preparation of efficient dye-sensitized solar cells .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source. However, it involves the synthesis of the dye and its incorporation into the solar cell .
- Results or Outcomes: The use of this dye in the development of dye-sensitized solar cells contributes to high efficiency .
Application in Organic Optoelectronic Devices
- Summary of the Application: This compound is widely used as a material in organic optoelectronic devices .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source. However, it involves the synthesis of the compound and its incorporation into the device structure .
- Results or Outcomes: It has good electronic transport properties and photovoltaic performance, which can be used to improve the photoelectric conversion efficiency and device performance .
Application in Dye-Sensitized Solar Cells
- Summary of the Application: This compound is an organic dye, and due to its high IPCE values containing two triphenylamine units as co-donors, it is useful for the preparation of efficient dye-sensitized solar cells .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source. However, it involves the synthesis of the dye and its incorporation into the solar cell .
- Results or Outcomes: The use of this dye in the development of dye-sensitized solar cells contributes to high efficiency .
Safety And Hazards
Zukünftige Richtungen
The compound has been intensively studied for its application in OFETs and OPVs . Its defined structure makes it a competitive alternative to polymer counterparts in the fabrication of solution-processed small molecule-based solar cells . Its future directions are likely to continue in the field of organic electronics, particularly in the development of more efficient and stable organic solar cells .
Eigenschaften
IUPAC Name |
2,6-dibromo-4,8-dioctoxythieno[2,3-f][1]benzothiole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36Br2O2S2/c1-3-5-7-9-11-13-15-29-23-19-17-21(27)32-26(19)24(20-18-22(28)31-25(20)23)30-16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGDTYKIKNMZTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=C2C=C(SC2=C(C3=C1SC(=C3)Br)OCCCCCCCC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36Br2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80738238 | |
| Record name | 2,6-Dibromo-4,8-bis(octyloxy)benzo[1,2-b:4,5-b']bisthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80738238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-4,8-bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene | |
CAS RN |
1294515-75-5 | |
| Record name | 2,6-Dibromo-4,8-bis(octyloxy)benzo[1,2-b:4,5-b']bisthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80738238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



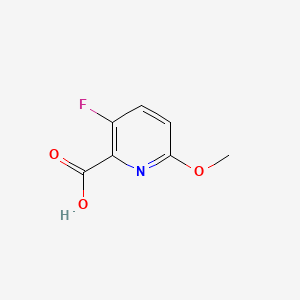
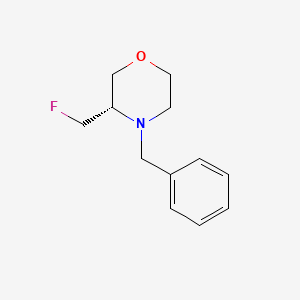
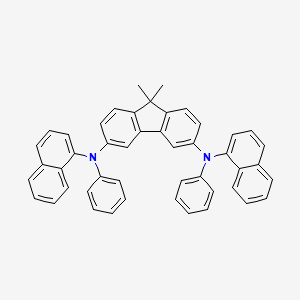
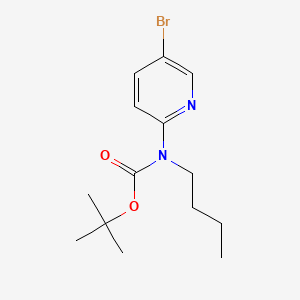
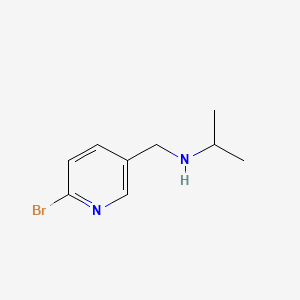
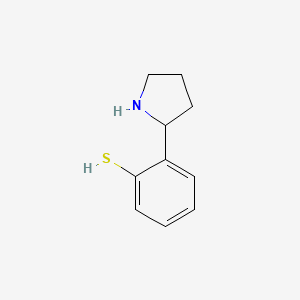
![1,2,3,4-Tetrahydrobenzo[c]azepin-5-one hydrochloride](/img/structure/B566931.png)

![2-(2,2,2-trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B566935.png)
![1,2,3,4-Tetrahydrocyclopenta[b]indol-2-amine](/img/structure/B566936.png)

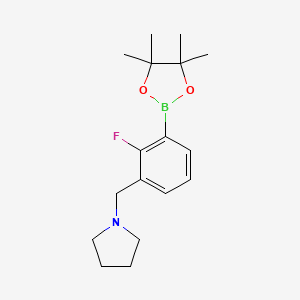
![Boronic acid, B-[4-[[4-[(E)-[1-[(4-fluorophenyl)Methyl]-2,5-dioxo-3-pyrrolidinylidene]Methyl]phenoxy](/img/structure/B566941.png)
